molecular formula C20H17BrN2O3S2 B12140588 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12140588
M. Wt: 477.4 g/mol
InChI Key: ZVHNSCDBTYRZCU-BOPFTXTBSA-N
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Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at the 5-position and an acetamide group at the 3-position. The (Z)-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors . The 3-bromobenzylidene group introduces steric and electronic effects, while the 4-ethoxyphenyl acetamide moiety contributes to solubility and target affinity.

Properties

Molecular Formula

C20H17BrN2O3S2

Molecular Weight

477.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H17BrN2O3S2/c1-2-26-16-8-6-15(7-9-16)22-18(24)12-23-19(25)17(28-20(23)27)11-13-4-3-5-14(21)10-13/h3-11H,2,12H2,1H3,(H,22,24)/b17-11-

InChI Key

ZVHNSCDBTYRZCU-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-ethoxyphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA or proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Halogen Substituents

  • 3-Fluorobenzylidene Analogue : Replacing bromine with fluorine (smaller, electronegative substituent) reduces steric hindrance and alters electronic properties. This derivative showed moderate anticancer activity in preliminary assays but lower stability compared to brominated analogues due to weaker hydrophobic interactions .
  • 4-Bromobenzylidene Derivative (Compound 4k) : The para-bromo substitution enhances planarity and binding to hydrophobic pockets in enzymes like tubulin, leading to IC₅₀ values of 7.0–20.3 µM in cancer cell lines (A549, PC-3, HepG2). The meta-bromo isomer (target compound) may exhibit distinct binding modes due to altered steric positioning .

Methoxy and Allyl Substituents

  • 4-Methoxybenzylidene (Compound 4l) : The methoxy group improves solubility via polar interactions but reduces cytotoxicity (IC₅₀ > 25 µM) compared to halogenated derivatives, highlighting the importance of halogen-mediated hydrophobic binding .

Variations in the Acetamide Substituent

Aromatic vs. Aliphatic Groups

  • N-(4-Bromophenyl)acetamide (Compound 4k) : The electron-withdrawing bromo group increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins. This derivative exhibited a high melting point (286–288°C) and 96% synthetic yield .
  • N-(2-Morpholinoethyl)acetamide (Compound 4m): The morpholine ring improves water solubility, but the aliphatic chain reduces membrane permeability, resulting in lower antimicrobial activity compared to aromatic acetamides .

Ethoxy vs. Ethyl Ester Derivatives

  • However, ester derivatives are prone to hydrolysis, limiting their therapeutic utility .

Anticancer Activity

  • Target Compound : While direct data are unavailable, analogues with 3-bromobenzylidene groups (e.g., ZINC1217907) inhibit tubulin polymerization and angiogenesis, suggesting similar mechanisms .
  • Rhodanine-Furan Conjugates : Compounds with 4-chlorophenyl substituents (IC₅₀ = 8.2 µM in HepG2) outperform brominated derivatives in some assays, indicating halogen size and position modulate activity .

Antimicrobial Activity

  • Morpholinoethyl Derivatives (4m–o): These compounds showed moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), but the target compound’s 4-ethoxyphenyl group may enhance Gram-negative coverage due to increased membrane disruption .

Biological Activity

The compound 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O3S2C_{20}H_{17}BrN_{2}O_{3}S_{2}, with a molecular weight of approximately 477.39 g/mol. The structure features a thiazolidine ring, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolidine derivatives. The key steps include:

  • Formation of Thiazolidine Ring : Utilizing bifunctional reagents to facilitate cyclization.
  • Substitution Reactions : Introducing the bromobenzylidene and ethoxyphenyl groups via nucleophilic substitutions.

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (human colorectal carcinoma), Jurkat (human leukemia), HeLa (cervical adenocarcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast adenocarcinoma).
  • MTT Assay Results : The compound showed IC50_{50} values ranging from 7.00 to 19.57 µM against HCT-116 cells, indicating potent activity. In contrast, it exhibited lower toxicity towards normal cell lines such as COS-7 and BJ-5ta, suggesting a degree of selectivity for tumor cells .
Cell LineIC50_{50} (µM)Selectivity Index
HCT-1167.00 - 19.57>10
Jurkat6.47 - 31.75>10
MCF-7ModerateNot specified
COS-7Higher<1

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In comparative studies:

  • It showed better antibacterial potency than ampicillin against several bacterial strains.
  • The derivatives exhibited antifungal activity significantly higher than standard antifungal agents like bifonazole and ketoconazole .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species.
  • Antimicrobial Mechanisms : Potential mechanisms include disruption of bacterial cell walls and inhibition of essential bacterial enzymes.

Study 1: Anticancer Efficacy

In a study published in an oncology journal, the thiazolidine derivative was tested on various cancer cell lines, revealing that it significantly inhibited cell growth through apoptosis induction pathways. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells.

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of thiazolidine derivatives, including the compound , against resistant strains like MRSA. The results indicated that it was more effective than traditional antibiotics, suggesting its potential as a new therapeutic agent in treating infections caused by resistant bacteria.

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